molecular formula C18H22N2O2 B4421548 N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea

Cat. No. B4421548
M. Wt: 298.4 g/mol
InChI Key: WUNKSEPCLZPSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea, also known as Fluridone, is a herbicide that has been widely used in agriculture to control weeds in aquatic environments. It was first discovered in the 1960s and has since been used to control a variety of aquatic weeds, including duckweed, watermilfoil, and hydrilla.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea works by inhibiting the synthesis of carotenoids in plants. Carotenoids are essential for photosynthesis and plant growth, and their inhibition leads to the death of the targeted plants.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis and the disruption of cell membranes. It has also been found to affect the growth and development of plants, leading to stunted growth and reduced biomass.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea has several advantages for use in lab experiments. It is highly effective in controlling aquatic weeds, and its mode of action is well understood. However, it also has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea. One area of interest is the development of new formulations of this compound that are more effective and less toxic to non-target organisms. Another area of interest is the study of the long-term effects of this compound on aquatic ecosystems, including its impact on biodiversity and ecosystem function. Additionally, there is a need for more research on the potential use of this compound in controlling invasive aquatic species.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)urea has been extensively studied for its herbicidal properties and its potential use in controlling aquatic weeds. It has been found to be effective in controlling a wide range of aquatic weeds and is considered to be a promising alternative to traditional herbicides.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-15(14-8-6-5-7-9-14)19-18(21)20-16-12-13(2)10-11-17(16)22-3/h5-12,15H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNKSEPCLZPSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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